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Compound of Interest

Compound Name: 2-Bromo-5-phenyithiazole

Cat. No.: B144467

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 2-bromo-
5-phenylthiazole as a versatile fragment in drug discovery. The unique structural
characteristics of this compound, featuring a reactive bromine atom at the 2-position and a
phenyl group at the 5-position of the thiazole ring, make it an invaluable building block for the
synthesis of diverse chemical libraries targeting a range of therapeutic areas.

Overview of 2-Bromo-5-phenylthiazole in Medicinal
Chemistry

2-Bromo-5-phenylthiazole serves as a key intermediate in the synthesis of novel bioactive
molecules. The thiazole scaffold is a recognized "privileged structure” in medicinal chemistry,
appearing in numerous approved drugs and clinical candidates.[1] The bromine atom on the
thiazole ring provides a reactive handle for various cross-coupling reactions, most notably the
Suzuki-Miyaura coupling, allowing for the introduction of a wide array of substituents and the
construction of complex molecular architectures.[2][3] The phenyl group at the 5-position
contributes to the molecule's structural rigidity and can be involved in crucial binding
interactions with biological targets.

Derivatives of 2-bromo-5-phenylthiazole have demonstrated significant potential in several
therapeutic areas, including:
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e Anticancer Agents: Thiazole-containing compounds have been shown to inhibit various
protein kinases, such as those in the PI3K/Akt/mTOR and cyclin-dependent kinase (CDK)
pathways, which are often dysregulated in cancer.[4][5]

» Antifungal Agents: The phenylthiazole motif is present in antifungal drugs that target
lanosterol 14a-demethylase (CYP51), an essential enzyme in fungal cell membrane
biosynthesis.[6][7]

o Antimicrobial Agents: Thiazole derivatives have exhibited promising activity against a range
of bacterial and mycobacterial strains.[8][9][10]

Data Presentation: Biological Activities of 2-Bromo-
5-phenylthiazole Derivatives

The following tables summarize the quantitative biological data for various derivatives
synthesized using 2-bromo-5-phenylthiazole or structurally related thiazole fragments.

Table 1: Anticancer Activity of Phenylthiazole Derivatives
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Compound Cancer Cell Target/Pathwa
. IC50 (uM) Reference(s)
IDIClass Line y
3,4-dichloro
HT29 (Colon) 2.01 - [2]

phenyl derivative

Compound 19

MCF-7, U87 MG,

(Benzothiazole 0.30-0.45 PIBK/mTORC1 [4]
o A549, HCT116
derivative)
Compound 22
) Prostate Cancer
(Benzothiazole 0.02 PISKB [4]
o Cells
derivative)
Compound 25 )
o Various Cancer
(Pyrimidine- ) 0.64-2.01 CDK9 [4]
) Cell Lines
thiazole)
Melanoma Cell
Compound 39 ) 0.18-0.59 V600E-B-RAF [4]
Lines
Compound 6
) A549 (Lung), C6 12.0, 3.83
(Thiazole ) Akt [5]
o (Glioma) (ng/mL)
derivative)
Compound 4c
] MCF-7 (Breast),
(Thiazole-4[5H]- _ 2.57,7.26 VEGFR-2 [11]
HepG2 (Liver)
one)
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) o OVCAR-4
(Thiazolidinone ) 1.569 PI3Ka [12]
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DIPTH )
HepG-2 (Liver), 14.05, 17.77 )
(Pyrano[2,3- Topoisomerase Il [1]
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(Pyrazole- (Colorectal), 0.37,0.44 Aurora-A Kinase [13]
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Table 2: Antifungal Activity of 2-Phenylthiazole Derivatives

Compound Fungal

MIC (pg/mL Target Reference(s
IDIClass Strain(s) (ugimL) < (s)
SZ-C14 (Lead Candida albicans
1-16 CYP51 [7]
Compound) & others
7 common
Compound B9 susceptible Potent inhibition CYP51 [6][7]
strains
Compound 15 Candida and
(Hydrazone Cryptococcus 0.45 - 31.2 (uM) - [14]
derivative) spp.

Table 3: Antibacterial Activity of Thiazole Derivatives

Compound

Bacterial Strain(s) MIC (pg/mL) Reference(s)
IDIClass

Compound 16 ) i
) E. coli, P. aeruginosa,
(Phenylacetamido- N 1.56 - 6.25 [9]
_ B. subtilis, S. aureus
thiazole)

Compounds 41a, 41b

} o E. coli 6.2 [8]
(Isatin derivatives)
Compounds 56, 59a-d .

) K. pneumoniae 0.4-0.8 [8]
(Schiff base)
Compound 159
(Benzothiazole- S. aureus 6.25 [8]
thiophene)
Compounds 4b, 4c,
4d, 4f (Benzothiazole-  Various strains 3.90 - 15.63 [10]

thiazole)
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Experimental Protocols

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling of
2-Bromo-5-phenylthiazole

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-
coupling of 2-bromo-5-phenylthiazole with an arylboronic acid.

Materials:

2-Bromo-5-phenylthiazole (1.0 equivalent)

Arylboronic acid (1.1 - 1.5 equivalents)

Palladium catalyst (e.qg., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)a4], 1-5 mol%)[15]

Base (e.g., Potassium carbonate [K2COs3], 2-3 equivalents)[15]

Anhydrous solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)[15]

Schlenk flask or microwave vial

Inert atmosphere (Nitrogen or Argon)

Procedure:

To a Schlenk flask or microwave vial, add 2-bromo-5-phenylthiazole, the arylboronic acid,
the palladium catalyst, and the base.

o Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
» Add the degassed solvent via syringe.
« Stir the reaction mixture at 80-100 °C for 12-24 hours.[15]

o Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS).

o Upon completion, cool the reaction mixture to room temperature.
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 Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and
brine.

» Dry the organic layer over anhydrous sodium sulfate (Na2SOa), filter, and concentrate under
reduced pressure.

» Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-
5-phenylthiazole derivative.

Biological Assay Protocol: MTT Cell Viability Assay

This protocol is used to assess the cytotoxic effects of synthesized compounds on cancer cell
lines.

Materials:

e Human cancer cell lines (e.g., MCF-7, A549)

e Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
o 96-well plates

e Test compounds dissolved in DMSO

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e Dimethyl sulfoxide (DMSO)
e Microplate reader
Procedure:

e Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24
hours.

o Treat the cells with various concentrations of the test compounds and incubate for 48 or 72
hours.
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Add 10 pL of MTT solution to each well and incubate for 4 hours at 37°C.[16]

Carefully remove the medium and add 100 pL of DMSO to each well to dissolve the
formazan crystals.[16]

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the untreated control cells and determine
the 1C50 value.

Biological Assay Protocol: Kinase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of compounds

against a specific protein kinase.

Materials:

Recombinant human kinase of interest (e.g., PI3K, Akt)

Specific peptide substrate for the kinase

ATP (Adenosine triphosphate)

Kinase assay buffer

Test compounds and a positive control inhibitor

Kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay)

384-well plates

Luminometer

Procedure:

Prepare serial dilutions of the test compounds in DMSO.

In a 384-well plate, add the kinase, its specific substrate, and the assay buffer.
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e Add the test compounds at various concentrations to the wells.
« Initiate the kinase reaction by adding ATP.
 Incubate the plate at room temperature for a specified time (e.g., 1 hour).[16]

» Stop the reaction and add the detection reagent according to the manufacturer's instructions.
This measures the amount of ADP produced, which is proportional to kinase activity.

o Measure the luminescence using a plate reader.

o Calculate the percentage of kinase inhibition relative to a control reaction without the inhibitor
and determine the IC50 value.

Visualizations
Synthetic Workflow

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.benchchem.com/pdf/Structure_activity_relationship_SAR_studies_of_2_Amino_5_bromo_4_t_butylthiazole_analogs.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b144467?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Starting Materials

2-Bromo-5-phenylthiazole Arylboronic Acid

y y

Suzuki-Miyaura
Cross-Coupling

2-Aryl-5-phenylthiazole
Derivative

Click to download full resolution via product page

Caption: Synthetic workflow for generating 2-aryl-5-phenylthiazole derivatives.
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Caption: General workflow for the biological screening of synthesized compounds.
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Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by thiazole derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b144467?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b144467?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

